

Spectroscopic analysis of divinyl oxalate (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: Diethenyl ethanedioate

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Spectroscopic Analysis of Divinyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl oxalate is a diester of oxalic acid and vinyl alcohol. Its chemical structure, featuring two vinyl groups attached to an oxalate core, suggests potential applications in polymer chemistry and as a precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its reaction pathways. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) analysis of divinyl oxalate. Due to the limited availability of direct experimental data for divinyl oxalate, this guide leverages predictive models and data from the closely related analogue, diallyl oxalate, to provide a comprehensive analytical framework.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for divinyl oxalate. These values are estimated based on the known spectral data of diallyl oxalate and general principles of spectroscopy.^[1]

Table 1: Predicted ^1H NMR Spectral Data for Divinyl Oxalate

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.30	dd	2H	=CH-O
~4.90	d	2H	trans =CH ₂
~4.60	d	2H	cis =CH ₂

Predicted for a solution in CDCl_3 with TMS as an internal standard.

Table 2: Predicted ^{13}C NMR Spectral Data for Divinyl Oxalate

Chemical Shift (δ) ppm	Assignment
~158	C=O
~140	=CH-O
~100	=CH ₂

Predicted for a solution in CDCl_3 .

Table 3: Predicted FTIR Spectral Data for Divinyl Oxalate

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	=C-H stretch
~1750	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch
~1200	Strong	C-O stretch
~950	Strong	=C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for Divinyl Oxalate

m/z	Relative Intensity	Assignment
142	Moderate	$[M]^+$ (Molecular Ion)
114	Low	$[M - CO]^+$
86	High	$[M - 2CO]^+$
57	Moderate	$[C_4H_5O]^+$
43	High	$[C_2H_3O]^+$

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like divinyl oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the divinyl oxalate sample in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Ensure the sample is free of any solid particles by filtering it through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[\[3\]](#)[\[4\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
 - Cap the NMR tube securely.[\[2\]](#)
- Data Acquisition:
 - Insert the sample tube into the NMR spectrometer.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the ^{13}C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of the liquid divinyl oxalate sample directly onto the ATR crystal.[\[5\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[\[5\]](#)
 - Acquire the sample spectrum by pressing the sample arm down to ensure good contact between the sample and the crystal.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.

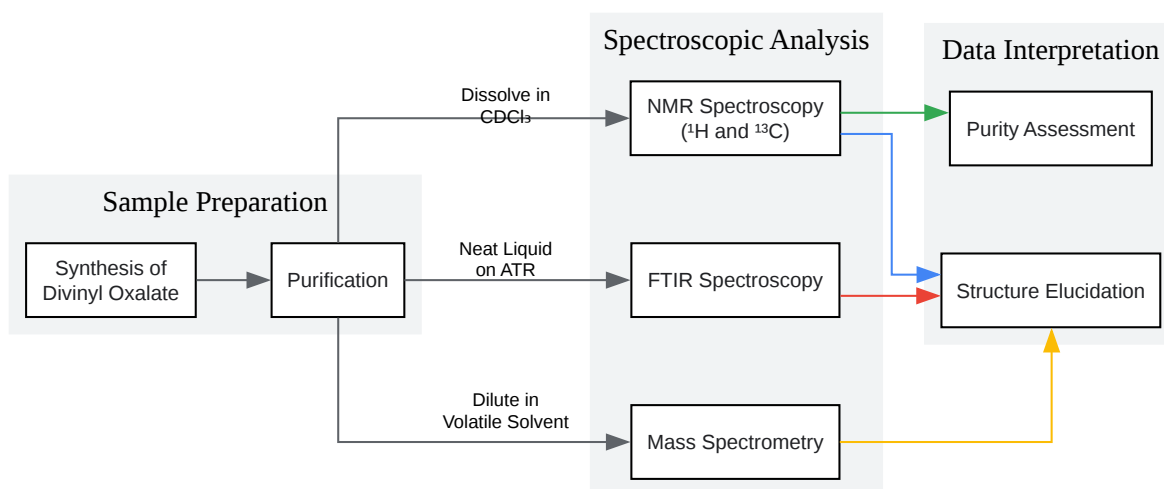
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of divinyl oxalate in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
 - Inject a small volume (typically 1 μL) of the solution into the GC inlet.
 - The GC will separate the components of the sample, and the divinyl oxalate will be introduced into the mass spectrometer.

- Ionization and Analysis (Electron Ionization - EI):
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - The detector records the abundance of each ion, generating a mass spectrum.[6][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of divinyl oxalate.



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